molecular formula C14H20N2O5 B2420980 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1421441-30-6

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2420980
CAS No.: 1421441-30-6
M. Wt: 296.323
InChI Key: NRHHKTLPSNZSAP-UHFFFAOYSA-N
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Description

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound featuring both furan and tetrahydrofuran moieties

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c17-11(12-4-2-8-21-12)5-6-15-13(18)14(19)16-9-10-3-1-7-20-10/h2,4,8,10-11,17H,1,3,5-7,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHHKTLPSNZSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the functionalization of furan and tetrahydrofuran derivatives. For instance, the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization . The final step involves coupling the intermediate with oxalic acid derivatives under specific conditions to form the oxalamide linkage .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The furan and tetrahydrofuran rings can engage in π-π interactions and hydrogen bonding, influencing biochemical pathways. The oxalamide linkage may also play a role in binding to specific proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(methyl)oxalamide
  • N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)ethyl)oxalamide
  • N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)propyl)oxalamide

Uniqueness

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to its specific combination of furan and tetrahydrofuran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Biological Activity

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound notable for its unique structural features, including furan and tetrahydrofuran moieties. These components suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

Component Description
Furan ringContributes to biological activity through π-π interactions.
Tetrahydrofuran ringEnhances solubility and stability.
Oxalamide linkageMay facilitate binding to biological targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways relevant to disease states, potentially leading to therapeutic effects.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities:

  • Anticancer Activity : Compounds containing furan rings have been associated with cytotoxic effects against tumor cells. For instance, derivatives of 3-formylchromone have demonstrated selective cytotoxicity against human tumor cell lines .
  • Antimicrobial Activity : Some oxalamide derivatives show potential antimicrobial properties. Studies on related compounds have indicated effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .
  • Enzyme Inhibition : The oxalamide structure is known for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor.

Case Studies

While direct case studies on this compound are sparse, insights can be drawn from related research:

Study 1: Antitumor Activity

A study investigating the cytotoxic effects of furan-containing compounds found that certain derivatives exhibited significant tumor cell-specific cytotoxicity. This suggests that this compound may also have potential as an anticancer agent.

Study 2: Antimicrobial Properties

Research on oxalamide derivatives revealed potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This aligns with the expected profile for this compound, indicating a need for further investigation into its antimicrobial potential.

Q & A

Q. Advanced Research Focus

Pharmacokinetics :

  • Rodent models : Administer 10 mg/kg (IV/oral) and measure plasma concentrations via LC-MS/MS. Key parameters:
  • Cmax : 1.2–1.8 μg/mL (oral), Tmax : 2–4 hrs.
  • Half-life : 6–8 hrs .

Toxicity :

  • Acute toxicity : Single-dose studies in mice (50–200 mg/kg) monitor organ histopathology (liver/kidney) .
  • Genotoxicity : Ames test (bacterial reverse mutation) to assess mutagenic potential .

How can computational methods predict interactions between this compound and biological targets?

Q. Advanced Research Focus

Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., COX-2, EGFR). Key metrics:

  • Binding energy : ≤ -7.0 kcal/mol suggests strong interaction.
  • Hydrogen bonds : Furan oxygen and hydroxypropyl groups form bonds with catalytic residues .

MD simulations (GROMACS) : Simulate 100 ns trajectories to assess stability of ligand-target complexes .

Q. Basic Research Focus

Solvent systems : Use co-solvents (e.g., 5% DMSO in PBS) with sonication (30 min) to achieve ≤10 mM stock solutions .

Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion (particle size: 150–200 nm) .

pH adjustment : Solubility increases at pH 6.5–7.4 due to protonation of the oxalamide nitrogen .

How does stereochemistry influence biological activity?

Q. Advanced Research Focus

Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers.

Activity comparison : Test R- and S-enantiomers in enzyme inhibition assays. Example:

  • R-enantiomer : IC₅₀ = 5.3 μM (COX-2 inhibition).
  • S-enantiomer : IC₅₀ = 22.7 μM .

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